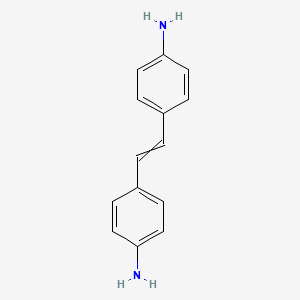
4,4'-Diaminostilbene
Übersicht
Beschreibung
4,4’-(1,2-Ethenediyl)bisbenzenamine, also known as 1,2-Bis(4-aminophenyl)ethane, is an organic compound with the molecular formula C14H16N2. This compound is characterized by the presence of two benzene rings connected by an ethylene bridge, each substituted with an amino group at the para position. It is commonly used in various chemical and industrial applications due to its unique structural and chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(1,2-Ethenediyl)bisbenzenamine typically involves the reaction of 4-nitrobenzyl chloride with ethylene diamine, followed by reduction of the resulting 4,4’-(1,2-ethanediyl)bis(4-nitrobenzene) to the corresponding diamine. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step.
Industrial Production Methods: In industrial settings, the production of 4,4’-(1,2-Ethenediyl)bisbenzenamine is scaled up using similar synthetic routes but optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are employed to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 4,4’-(1,2-Ethenediyl)bisbenzenamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.
Major Products Formed:
Oxidation: 4,4’-(1,2-Ethenediyl)bis(4-nitrobenzene)
Reduction: 4,4’-(1,2-Ethenediyl)bisbenzenamine
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4,4’-(1,2-Ethenediyl)bisbenzenamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of polymers and advanced materials.
Biology: Investigated for its potential as a biochemical reagent and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4,4’-(1,2-Ethenediyl)bisbenzenamine involves its interaction with various molecular targets and pathways. The amino groups can form hydrogen bonds and interact with nucleophilic sites on biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert specific biological effects .
Vergleich Mit ähnlichen Verbindungen
- 4,4’-Diaminodiphenylmethane
- 4,4’-Diaminodiphenylsulfone
- 4,4’-Diaminodiphenyl ether
Comparison: 4,4’-(1,2-Ethenediyl)bisbenzenamine is unique due to its ethylene bridge connecting the benzene rings, which imparts distinct chemical and physical properties compared to other similar compounds. For instance, 4,4’-Diaminodiphenylmethane has a methylene bridge, while 4,4’-Diaminodiphenylsulfone has a sulfone bridge, leading to differences in reactivity and applications .
Eigenschaften
Molekularformel |
C14H14N2 |
|---|---|
Molekulargewicht |
210.27 g/mol |
IUPAC-Name |
4-[2-(4-aminophenyl)ethenyl]aniline |
InChI |
InChI=1S/C14H14N2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10H,15-16H2 |
InChI-Schlüssel |
KOGDFDWINXIWHI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)N)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 4-chloro-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B8786016.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-(1-piperazinyl)-](/img/structure/B8786027.png)



![3-Thia-7-azabicyclo[3.3.1]nonane](/img/structure/B8786056.png)







